molecular formula C10H9ClN2 B8029954 1-Benzyl-4-chloro-1H-pyrazole CAS No. 50877-40-2

1-Benzyl-4-chloro-1H-pyrazole

Cat. No.: B8029954
CAS No.: 50877-40-2
M. Wt: 192.64 g/mol
InChI Key: MLUFGRKARAWYOR-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

The importance of pyrazole heterocycles cannot be overstated. They are integral to the development of numerous drugs and are a constant focus of research for new therapeutic agents. researchgate.netwisdomlib.orghilarispublisher.com Their prevalence stems from their ability to interact with a wide array of biological targets, a consequence of their unique electronic distribution and hydrogen bonding capabilities. mdpi.com

The pyrazole ring is a highly adaptable scaffold for creating complex molecules. mdpi.comresearchgate.net Its structure allows for the introduction of various functional groups at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the resulting compounds. mdpi.com This "tunability" is a key reason for its widespread use in drug discovery, where precise molecular architectures are required to interact with specific biological receptors. researchgate.netnih.gov The synthesis of pyrazole derivatives is also well-established, with methods like cyclocondensation and 1,3-dipolar cycloaddition providing reliable routes to this heterocyclic system. researchgate.netmdpi.com

Key Synthetic Strategies for Pyrazoles:

Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.com

1,3-dipolar cycloaddition reactions. mdpi.com

Multi-component reactions. mdpi.com

The ability to generate diverse libraries of pyrazole-based compounds is a significant advantage in the search for new lead compounds in drug development. encyclopedia.pub

The pyrazole ring is not only a core component of final products but also a strategic intermediate in multi-step synthetic sequences. hilarispublisher.comresearchgate.net The differential reactivity of the nitrogen and carbon atoms within the ring allows for selective transformations, making it a valuable synthon. mdpi.comencyclopedia.pub For instance, the C4 position is prone to electrophilic substitution, while the nitrogen atoms can be selectively alkylated or arylated. mdpi.compharmajournal.net This predictable reactivity allows for the controlled construction of more complex heterocyclic systems. rsc.org

Contextualizing 1-Benzyl-4-chloro-1H-pyrazole within Substituted Pyrazole Research

The specific substitutions on this compound—a benzyl (B1604629) group at the N1 position and a chlorine atom at the C4 position—are not arbitrary. They represent deliberate design choices that are common in the exploration of new chemical space for various applications.

The substitution at the N1 position of the pyrazole ring is a critical determinant of a molecule's properties. N-substituted pyrazoles are a major focus of research as this modification can significantly impact the compound's biological activity and physicochemical properties. globalresearchonline.netsci-hub.st The introduction of a substituent at N1 removes the tautomerism present in unsubstituted pyrazoles, leading to a single, well-defined isomer. pharmajournal.net This is particularly important in medicinal chemistry, where a specific molecular conformation is often required for optimal interaction with a biological target. The synthesis of N1-substituted pyrazoles can be achieved with high regioselectivity under specific reaction conditions. sci-hub.st

Halogenation, particularly at the C4 position of the pyrazole ring, is a powerful tool in synthetic organic chemistry. researchgate.net The C4 position is the most common site for electrophilic substitution on the pyrazole ring. pharmajournal.net Introducing a halogen atom, such as chlorine, serves several purposes:

Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can alter the electron density of the pyrazole ring, influencing its reactivity and biological interactions.

Introduction of a Synthetic Handle: The halogen atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce a wide variety of other functional groups. mdpi.commdpi.com This versatility makes 4-halopyrazoles valuable intermediates for the synthesis of more complex molecules. mdpi.com

The reaction of pyrazoles with N-halosuccinimides provides an efficient method for C4-halogenation under mild conditions. researchgate.net

Research on this compound and its analogues often explores their potential in various fields, driven by the combined influence of the N1-benzyl and C4-chloro substitutions. Analogues of this compound have been investigated for a range of biological activities. For instance, pyrazole derivatives with substitutions at similar positions have been studied as potential inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2) and as having anti-inflammatory properties. nih.govresearchgate.net The synthesis of such compounds allows for the systematic exploration of structure-activity relationships, where the benzyl and chloro groups are varied to optimize a desired property.

Below is a table summarizing key research findings related to substituted pyrazoles that provide context for the study of this compound.

Compound/Derivative Class Research Focus Key Findings Reference
N1-Substituted-3-nitropyrazolesSynthesis of 3-aminopyrazolesEfficient route to 3-aminopyrazoles, valuable intermediates. sci-hub.st
4-Halogenated PyrazolesSynthetic utilityVersatile intermediates for cross-coupling reactions. mdpi.commdpi.com
Pyrazole-based CDK2 inhibitorsAnticancer activityIdentification of pyrazole analogues with potent inhibitory activity against CDK2. nih.gov
N1-Substituted PyrazolesAnti-inflammatory activityEvaluation of analgesic and anti-inflammatory properties with COX inhibitory activity. researchgate.net
4-Chloro-1H-pyrazole-3-carboxylic acidEnzyme inhibitionWeak inhibition of TcPRAC, highlighting the importance of substituent patterns. plos.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-chloropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUFGRKARAWYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577764
Record name 1-Benzyl-4-chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50877-40-2
Record name 1-Benzyl-4-chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyl 4 Chloro 1h Pyrazole and Its Precursors/derivatives

N-Alkylation Strategies for Pyrazoles

N-alkylation is a fundamental transformation in pyrazole (B372694) chemistry. Various methods have been developed, ranging from classical approaches to modern catalytic systems, to achieve the regioselective introduction of alkyl and benzyl (B1604629) groups onto the pyrazole nitrogen atoms.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A modern approach to N-alkylation involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis. This method offers an alternative to traditional techniques that often necessitate strong bases or high temperatures.

The reaction mechanism is believed to proceed through a carbocation intermediate. The Brønsted acid, such as camphorsulfonic acid, protonates the trichloroacetimidate, facilitating the departure of the trichloroacetamide leaving group and the formation of a carbocation. This carbocation is then trapped by the pyrazole nucleophile. Evidence for a carbocationic mechanism is supported by the poor reactivity of substrates with strong electron-withdrawing groups, such as a nitro group, which destabilize the formation of a carbocation.

The N-alkylation of unsymmetrical pyrazoles with trichloroacetimidates can lead to a mixture of two regioisomers. The regioselectivity of this reaction is primarily governed by steric factors. For instance, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yielded a 2.5:1 ratio of the two possible regioisomers, with the major product resulting from the alkylation of the less sterically hindered nitrogen atom.

Regioselectivity in the N-Alkylation of 3-methyl-5-phenyl-1H-pyrazole
ProductYield (%)Ratio
1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole (62)402.5
1-Phenethyl-5-methyl-3-phenyl-1H-pyrazole (63)161

Benzylic trichloroacetimidates have proven to be effective electrophiles for the N-alkylation of pyrazoles, providing good yields of the corresponding N-benzyl pyrazole products. The electronic nature of the substituents on the benzyl ring influences the reaction yield. Electron-donating groups, such as a 4-methoxy group, enhance the stability of the carbocation intermediate and lead to higher yields (e.g., 92% for the 4-methoxybenzyl derivative). Conversely, electron-withdrawing groups like a 4-chloro group result in lower yields (e.g., 37%).

N-Alkylation of 4-chloropyrazole with various Benzylic Trichloroacetimidates
Benzylic TrichloroacetimidateProductYield (%)
4-Methoxybenzyl trichloroacetimidate (31)1-(4-Methoxybenzyl)-4-chloro-1H-pyrazole92
Benzyl trichloroacetimidate1-Benzyl-4-chloro-1H-pyrazole (30)Not specified
4-Chlorobenzyl trichloroacetimidate (33)1-(4-Chlorobenzyl)-4-chloro-1H-pyrazole (34)37

Conventional N-Benzylation Approaches for Pyrazoles

Traditional methods for the N-alkylation of pyrazoles often involve the deprotonation of the pyrazole nitrogen with a base, followed by the addition of an alkylating agent.

A common and straightforward method for the N-benzylation of pyrazoles is the reaction with benzyl halides, such as benzyl chloride, in the presence of a base. This reaction can be performed under phase-transfer catalysis conditions, often without the need for a solvent, to afford N-benzylpyrazoles in good yields. The choice of the benzyl halide can be crucial; for instance, using the less reactive benzyl chloride can be advantageous over benzyl bromide to avoid side reactions, such as the formation of benzyl alcohol, especially when a strong base like potassium hydroxide is used. The presence of electron-withdrawing groups on the pyrazole ring can prevent undesired N-alkylation by reducing the Lewis basicity of the nitrogen atom.

Optimization of Reaction Conditions (Solvent, Base, Temperature, Time)

The synthesis of pyrazole derivatives is highly influenced by reaction conditions such as the choice of solvent, base, temperature, and reaction time. The optimization of these parameters is crucial for achieving high yields and selectivity.

For instance, in the synthesis of 3,5-diphenyl-1H-pyrazole, a precursor to many substituted pyrazoles, various solvents were tested. It was found that ethanol (EtOH) was a suitable solvent, while acetonitrile (CH3CN), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) did not yield the desired product. The reaction, when carried out in ethanol at 95°C for 12 hours, resulted in an 85% yield of the product. nih.gov

The choice of base is also critical. In the same synthesis of 3,5-diphenyl-1H-pyrazole, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) was used as the base. nih.gov The reaction temperature can significantly impact the outcome, with higher temperatures often favoring the formation of the dehydrated pyrazole product over the dihydropyrazole intermediate. Microwave irradiation has been employed as a "greener" method for pyrazole synthesis, allowing for solvent-free conditions and shorter reaction times. It has been demonstrated that reaction temperature can alter the product formation, leading to either 4,5-dihydro-1H-pyrazoles or the fully aromatic pyrazoles. scielo.br

The duration of the reaction is another key parameter. In the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole, the reaction was monitored by ¹H NMR spectroscopy and was observed to take between 88 to 92 hours for completion at room temperature. orgsyn.org

Parameter Condition Outcome Reference
SolventEthanol85% yield of 3,5-diphenyl-1H-pyrazole nih.gov
BaseDBUEffective for pyrazole synthesis nih.gov
Temperature95°CFavors dehydrated pyrazole formation nih.gov
Time88-92 hoursCompletion of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole synthesis orgsyn.org
MethodMicrowaveSolvent-free, faster reaction scielo.br

Methods for Introducing the C4-Chloro Moiety on the Pyrazole Ring

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a key step in the synthesis of this compound and related compounds. This can be achieved through direct chlorination of pyrazole precursors or by synthesizing halogenated pyrazole intermediates that can be further functionalized.

Direct chlorination of pyrazole precursors is a common method for introducing a chlorine atom at the C4 position. A process for preparing 4-chloropyrazoles involves reacting a pyrazole with hypochloric acid or its salts in the substantial absence of any carboxylic acid. google.com For example, 4-chloropyrazole can be synthesized by suspending pyrazole in water and adding an aqueous solution of sodium hypochlorite (NaOCl) dropwise while maintaining the temperature below 30°C. google.com

Another approach utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent. This method allows for the direct cyclization and chlorination of hydrazines to form 4-chloropyrazoles under mild conditions. preprints.org The reaction of 3-methyl-1,5-diphenyl-1H-pyrazole with TCCA under standard conditions can yield the corresponding chlorinated product. preprints.org

The synthesis of halogenated pyrazole intermediates provides a versatile platform for further functionalization. For instance, 4-bromo-5-(trifluoromethyl)pyrazoles have been synthesized and utilized in subsequent reactions. mdpi.com These halogenated intermediates can undergo various coupling reactions to introduce diverse substituents at the C4 position.

A hypervalent iodine-mediated electrophilic thio/selenocyanation approach has been developed for the synthesis of C-4 thio/selenocyanated pyrazoles. beilstein-journals.org This method allows for the introduction of sulfur- or selenium-containing functional groups at the C4 position, which can be further transformed into other valuable moieties. beilstein-journals.org

Multi-Component Reactions and Cyclization Strategies in Pyrazole Synthesis

Multi-component reactions (MCRs) and various cyclization strategies are powerful tools for the efficient construction of the pyrazole ring. These methods often involve the condensation of hydrazine derivatives with carbonyl systems or 1,3-dipolar cycloaddition reactions.

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds is a primary and straightforward method for synthesizing polysubstituted pyrazoles. nih.govmdpi.com This reaction, first reported by Knorr, can, however, lead to a mixture of two regioisomers. mdpi.com The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds is another common route, which typically yields pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.com

The use of α,β-alkynic aldehydes and ketones in reactions with hydrazines also leads to the formation of pyrazoles, though often resulting in a mixture of regioisomers. mdpi.com To circumvent the challenges associated with the accessibility of certain hydrazines, arylboronic acids can be coupled with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. nih.gov

Reactants Product Key Features References
Hydrazine derivatives + 1,3-Dicarbonyl compoundsPolysubstituted pyrazolesStraightforward, potential for regioisomers nih.govmdpi.com
Hydrazine derivatives + α,β-Unsaturated carbonyl compoundsPyrazolines (oxidized to pyrazoles)Two-step process mdpi.com
Hydrazine derivatives + α,β-Alkynic aldehydes/ketonesPyrazolesOften yields regioisomeric mixtures mdpi.com
Arylboronic acids + Protected diimide + 1,3-Dicarbonyl compounds1-ArylpyrazolesOne-pot synthesis, versatile nih.gov

The 1,3-dipolar cycloaddition, also known as the Huisgen reaction, is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This strategy often involves the reaction of a 1,3-dipole, such as a nitrile imine or a sydnone, with a dipolarophile, like an alkyne.

Sydnones, which are mesoionic compounds, can react with electron-deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD) to yield 1-arylpyrazoles. nih.gov Nitrile imines, generated in situ, can undergo 1,3-dipolar cycloaddition with various dipolarophiles to produce a wide range of substituted pyrazoles. rsc.org For instance, the reaction of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates affords 1,3,5-trisubstituted pyrazoles in high yields. rsc.org A regioselective synthesis of 3,4-diaryl-1H-pyrazoles has been achieved through the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org

Oxidative Coupling Reactions in Pyrazole Ring Construction

Oxidative coupling reactions represent a powerful strategy for the construction of the pyrazole core, offering alternative pathways to traditional condensation methods. These reactions often involve the formation of a key N-N bond or C-N bond through an oxidative process, utilizing a variety of metal catalysts or chemical oxidants. While direct synthesis of this compound via these methods is not extensively documented, the principles can be applied to the synthesis of its precursors and derivatives.

One notable approach involves the oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides. This method, catalyzed by reagents like Oxone in the presence of cetyltrimethylammonium bromide (CTAB), provides a regioselective route to highly substituted pyrazoles. Another significant strategy is the copper-catalyzed oxidative coupling of aldehyde hydrazones with activated alkenes, such as maleimides, which proceeds under mild conditions to yield dihydropyrazole intermediates that can be subsequently oxidized to the corresponding pyrazoles.

Visible-light-promoted reactions have also emerged as a sustainable approach. For instance, a cascade Glaser coupling/annulation of alkynes with hydrazine derivatives, using oxygen as a green oxidant, allows for the one-pot synthesis of polysubstituted pyrazoles. Furthermore, multicomponent reactions involving the oxidative coupling of alkynes, nitriles, and titanium imido complexes present a modular approach to pyrazole synthesis, forming the crucial N-N bond in the final oxidative step. Ruthenium(II)-catalyzed intramolecular oxidative C-N coupling of unsaturated hydrazones also provides a direct route to the pyrazole ring.

These methodologies are summarized in the table below, highlighting the diversity of reactants and conditions employed in oxidative coupling approaches to pyrazole synthesis.

Reaction Type Key Reactants Catalyst/Oxidant Key Features
Oxidative [3+2] CycloadditionElectron-deficient olefins, α-Diazoesters/amidesOxone/CTABGood regioselectivity, Moderate to excellent yields
Copper-Catalyzed CouplingAldehyde hydrazones, MaleimidesCuCl, O₂Mild conditions, Access to dihydropyrazoles
Visible-Light-Promoted CascadeAlkynes, Hydrazine derivativesVisible light, O₂Eco-friendly, Readily available starting materials
Multicomponent CouplingAlkynes, Nitriles, Ti imido complexesTEMPOModular, Avoids hazardous hydrazine reagents
Ruthenium-Catalyzed C-N Couplingβ,γ-Unsaturated hydrazonesRu(II) catalyst, O₂Intramolecular cyclization, High functional group tolerance

Synthesis of Complex Architectures Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems and other intricate molecular architectures. Its functional handles—the chloro substituent at the C4 position and the potential for functionalization of the benzyl group—allow for a variety of synthetic transformations.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolonih.govnih.govdiazepines, Pyrazolo[1,5-a]pyrimidines)

The construction of fused heterocyclic systems is a prominent application of pyrazole derivatives. Pyrazolo[1,5-a]pyrimidines, for instance, are commonly synthesized through the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. researchgate.net To apply this to the this compound core, a precursor such as 5-amino-1-benzyl-4-chloro-1H-pyrazole would be required. The general synthetic scheme involves the reaction of the aminopyrazole with a 1,3-dielectrophilic species, leading to cyclization and formation of the fused pyrimidine ring. The regioselectivity of this reaction is typically high, with the exocyclic amino group of the pyrazole acting as the primary nucleophile. tandfonline.com

Microwave-assisted synthesis has been shown to accelerate these condensation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net The versatility of this approach allows for the introduction of a wide range of substituents on the pyrimidine ring, depending on the choice of the β-dicarbonyl component.

The synthesis of pyrazolodiazepines can be achieved by reacting functionalized pyrazoles with appropriate precursors that enable the formation of the seven-membered diazepine ring. For example, a pyrazole derivative containing an enaminone moiety can react with hydrazines to form a fused pyrazolo[3,4-b] researchgate.netnih.govbenzodiazepine system. nih.gov

A summary of representative synthetic strategies for these fused systems is presented below.

Fused System Precursor Reagents Key Transformation
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole derivativeβ-Dicarbonyl compound (e.g., diethyl malonate, acetylacetone)Cyclocondensation
Pyrazolo[3,4-b]diazepinePyrazole with enaminone functionalityHydrazine derivativesHeterocyclic annulation

Synthetic Routes Utilizing 1-Benzyl-1H-pyrazol-4-ylboronic Acid Derivatives

The conversion of the chloro group in this compound to a boronic acid or its ester equivalent opens up a vast array of possibilities for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orggoogle.com

The synthesis of 1-benzyl-1H-pyrazol-4-ylboronic acid pinacol ester typically proceeds from a 4-halo-1-benzyl-1H-pyrazole precursor, such as the corresponding 4-bromo or 4-iodo derivative. google.com The synthesis involves a halogen-metal exchange, usually with an organolithium reagent like n-butyllithium or hexyllithium at low temperatures, to generate a 4-lithiated pyrazole intermediate. This intermediate is then quenched with a borate ester, such as triisopropyl borate or isopropoxy pinacol borane (BE001), followed by acidic workup or reaction with pinacol to yield the desired boronic acid pinacol ester. google.com

A general pathway for this transformation is outlined in the following table.

Step Starting Material Reagents Intermediate/Product
1. Halogenation (if starting from pyrazole)1-Benzyl-1H-pyrazoleI₂, H₂O₂ or NBS/NCS1-Benzyl-4-halo-1H-pyrazole
2. Halogen-Metal Exchange1-Benzyl-4-halo-1H-pyrazolen-BuLi or Hexyllithium1-Benzyl-1H-pyrazol-4-yllithium
3. Borylation1-Benzyl-1H-pyrazol-4-yllithiumTriisopropyl borate, then Pinacol1-Benzyl-1H-pyrazol-4-ylboronic acid pinacol ester

Once obtained, 1-benzyl-1H-pyrazol-4-ylboronic acid and its esters are versatile reagents for Suzuki-Miyaura cross-coupling reactions. They can be coupled with a wide range of aryl, heteroaryl, or vinyl halides or triflates in the presence of a palladium catalyst and a base to construct complex molecular architectures. rsc.org This allows for the introduction of diverse substituents at the C4 position of the pyrazole ring, providing access to a large library of derivatives for various applications. The use of modern palladium precatalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, has enabled the efficient coupling of even challenging substrates under mild conditions. google.com

Chemical Transformations and Reactivity of 1 Benzyl 4 Chloro 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is inherently aromatic and undergoes electrophilic substitution reactions. slideshare.net The position of substitution is directed by the electronic properties of the ring atoms.

Regiochemical Control at the C4 Position

Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position. slideshare.netrrbdavc.org This regioselectivity is attributed to the electronic distribution within the pyrazole ring. The nitrogen atoms are electron-withdrawing, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. In contrast, the C4 position has the highest electron density, making it the most favorable site for electrophiles to attack. quora.com The intermediate formed by attack at C4 is more stable than the intermediates formed by attack at C3 or C5, which would place a positive charge on a nitrogen atom, a highly unfavorable state. rrbdavc.org

Formylation Reactions (e.g., Vilsmeier-Haack Formylation at C4)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comorganic-chemistry.org In the context of pyrazoles, this reaction introduces a formyl group (-CHO) at the C4 position. mdpi.comnih.gov The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.com

The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile that attacks the electron-rich C4 position of the pyrazole ring. chemistrysteps.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding 4-formylpyrazole derivative. chemistrysteps.com For 1-benzyl-4-chloro-1H-pyrazole, a Vilsmeier-Haack type reaction would be expected to proceed at the C4 position if it were unsubstituted. However, with the C4 position already occupied by a chlorine atom, direct formylation at this position via electrophilic substitution is not feasible. Instead, formylation reactions are more relevant for pyrazoles that are unsubstituted at the C4 position. scispace.commdpi.com

Nucleophilic Substitution Reactions

Reactivity at the C4-Chloro Position

The chlorine atom at the C4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of functional groups at this position. The electron-withdrawing nature of the pyrazole ring facilitates the attack of nucleophiles on the C4 carbon, leading to the displacement of the chloride ion.

Common nucleophiles that can displace the C4-chloro group include amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines can lead to the formation of 4-aminopyrazole derivatives. These reactions are often catalyzed by transition metals like palladium or copper, particularly in the case of less reactive amines. nih.gov

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The C4-chloro position of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. nih.gov this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the C4 position. nih.govrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the reaction of this compound with a wide range of primary and secondary amines to produce 4-aminopyrazole derivatives. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netresearchgate.net

Coupling PartnerCatalyst SystemProduct Type
Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄)4-Aryl-1-benzyl-1H-pyrazole
Primary/Secondary AminePd catalyst with phosphine ligand4-Amino-1-benzyl-1H-pyrazole

Heck Coupling: While less common for aryl chlorides compared to bromides and iodides, under appropriate catalytic conditions, the Heck reaction could potentially be used to couple this compound with alkenes to form 4-vinylpyrazole derivatives.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing it to be used as a versatile building block in the synthesis of a wide array of more complex molecules.

Suzuki-Miyaura Coupling for Functionalization at Pyrazole Ring Positions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively employed for the functionalization of pyrazole rings. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with a halide or triflate. In the context of this compound, the chloro group at the C4 position serves as the leaving group, enabling the introduction of various aryl or heteroaryl substituents at this position.

The general applicability of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of 4-substituted pyrazole derivatives. The reaction conditions are generally mild and tolerant of a variety of functional groups, making it a highly valuable tool in medicinal chemistry and materials science for creating complex molecular architectures. nih.gov For instance, coupling with different arylboronic acids can introduce phenyl, substituted phenyl, or other aromatic systems onto the pyrazole core.

Reactant 1Reactant 2CatalystProductReference
This compoundArylboronic acidPd catalyst1-Benzyl-4-aryl-1H-pyrazole nih.gov
Heterocyclic halideArylboronic acidPd precatalystsArylated heterocycle nih.gov
Benzyl (B1604629) bromidePotassium phenyltrifluoroboratePdCl2(dppf)·CH2Cl2Methylene-linked biaryl nih.gov

Other Metal-Catalyzed Coupling Reactions for Advanced Derivatization

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions have been explored for the derivatization of the pyrazole nucleus. These methods provide alternative pathways to introduce diverse functionalities. For example, copper-catalyzed cross-coupling reactions have been utilized to form C-N bonds, linking pyrazoles with substrates bearing benzylic C-H bonds. nih.gov This approach offers a direct method for N-alkylation of the pyrazole ring under oxidative conditions.

Additionally, palladium-catalyzed tandem cross-coupling and electrocyclization reactions have been developed for the synthesis of polysubstituted pyrazoles from enol triflates and diazoacetates. nih.gov While not directly starting from this compound, these innovative methods highlight the broader utility of metal catalysis in constructing complex pyrazole systems. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations. rsc.org

Reaction TypeReactantsCatalystProductReference
Copper-Catalyzed C-N CouplingPyrazole, Benzylic C-H substrateCopper catalystN-Benzylic pyrazole nih.gov
Tandem Cross-Coupling/ElectrocyclizationEnol triflate, DiazoacetatePd(PPh3)4Polysubstituted pyrazole nih.gov

Derivatization of Functional Groups on the this compound Core

The functional groups attached to the pyrazole scaffold can be further modified to create a wider range of derivatives with tailored properties.

Oxidation Reactions (e.g., of formyl groups on pyrazole derivatives)

Formyl groups (-CHO) introduced onto the pyrazole ring, often at the C4 position via methods like the Vilsmeier-Haack reaction, are valuable synthetic handles. nih.govchemmethod.com These aldehyde functionalities can be readily oxidized to carboxylic acids. encyclopedia.pub This transformation is a key step in the synthesis of pyrazole-based carboxylic acids, which are important intermediates in the development of new pharmaceuticals. mdpi.comresearchgate.net The oxidation of a formyl group to a carboxylic acid introduces an acidic moiety that can significantly alter the biological activity of the parent molecule. nih.gov

Starting MaterialReactionProductReference
Pyrazole with formyl groupOxidationPyrazole with carboxylic acid group encyclopedia.pubnih.gov
Pyrazole alcoholPCC-promoted oxidationFormylpyrazole encyclopedia.pub

Reduction Reactions (e.g., of formyl groups)

Conversely, the formyl group on a pyrazole derivative can be reduced to a hydroxymethyl group (-CH2OH). This reduction can be achieved using various reducing agents. The resulting pyrazole alcohols can serve as precursors for further functionalization. For instance, they can be converted back to formyl groups via oxidation, demonstrating the synthetic flexibility offered by these transformations. encyclopedia.pub

Starting MaterialReactionProductReference
Pyrazole with formyl groupReductionPyrazole with hydroxymethyl group encyclopedia.pub
Pyrazole esterReduction with LiAlH4Pyrazole alcohol encyclopedia.pub

Functionalization of the Benzyl Substituent (e.g., to create carboxylic acids)

The benzyl group at the N1 position of the pyrazole ring is not merely a protecting group but can also be a site for further chemical modification. For example, the introduction of a carboxylic acid group onto the aromatic ring of the benzyl substituent can have a significant impact on the molecule's properties. In structure-activity relationship studies of pyrazole-based inhibitors, the addition of an aromatic carboxylic acid at the benzylic unit led to a notable increase in inhibitory potency against certain enzymes. nih.gov This highlights the importance of modifying the benzyl group to fine-tune the biological activity of this compound derivatives.

Starting ScaffoldModificationResulting Functional GroupImpactReference
N-benzylated pyrazoleIntroduction of acidic moietiesAromatic carboxylic acidImproved inhibitory activity nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and electronic properties of the atoms within the 1-Benzyl-4-chloro-1H-pyrazole structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzyl (B1604629) group's methylene bridge, and the phenyl ring. The anticipated chemical shifts (δ) are influenced by the electronic effects of the pyrazole ring, the chlorine substituent, and the aromatic system.

The protons on the pyrazole ring, H-3 and H-5, are expected to appear as singlets due to the absence of adjacent protons for coupling. The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine at the C-4 position will deshield these protons, shifting their signals downfield. The H-5 proton is generally more deshielded than the H-3 proton in N-substituted pyrazoles.

The methylene protons (-CH₂-) of the benzyl group are anticipated to produce a sharp singlet, as there are no neighboring protons to induce splitting. Their chemical shift will be in the range typical for benzylic protons, influenced by the attachment to the pyrazole nitrogen.

The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region of the spectrum. The ortho-, meta-, and para-protons may show distinct signals, though they often overlap to form a complex pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3 (pyrazole)7.50 - 7.60Singlet
H-5 (pyrazole)7.70 - 7.80Singlet
-CH₂- (benzyl)5.30 - 5.40Singlet
Phenyl Protons7.20 - 7.40Multiplet

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.

The carbons of the pyrazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts. The C-4 carbon, directly attached to the electronegative chlorine atom, is expected to be significantly deshielded. The C-3 and C-5 carbons will also appear in the downfield region typical for aromatic and heteroaromatic carbons.

The methylene carbon of the benzyl group will have a chemical shift in the aliphatic region but will be influenced by the adjacent nitrogen and phenyl groups. The carbons of the phenyl ring will show signals in the aromatic region, with the ipso-carbon (the carbon attached to the methylene group) having a distinct chemical shift from the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)138.0 - 140.0
C-4 (pyrazole)110.0 - 112.0
C-5 (pyrazole)128.0 - 130.0
-CH₂- (benzyl)53.0 - 55.0
C-ipso (phenyl)135.0 - 137.0
C-ortho (phenyl)127.0 - 129.0
C-meta (phenyl)128.5 - 129.5
C-para (phenyl)128.0 - 129.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural features.

The C-H stretching vibrations of the aromatic rings (pyrazole and phenyl) are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are also expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Medium
C=N / C=C Stretch (Aromatic)1400 - 1600Medium to Strong
C-N Stretch1000 - 1300Medium
C-Cl Stretch600 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is anticipated, which is characteristic of a monochlorinated compound.

The fragmentation of the molecular ion is likely to proceed through several key pathways. A prominent fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-substituted compounds. The corresponding pyrazole radical fragment would also be formed.

Another possible fragmentation pathway involves the loss of a chlorine atom from the molecular ion, followed by further rearrangements and fragmentation of the pyrazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
[M]⁺Molecular Ion
[M+2]⁺Isotopic peak due to ³⁷Cl
91[C₇H₇]⁺ (Benzyl cation)
[M-Cl]⁺Loss of Chlorine

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. Although a crystal structure for this compound has not been reported, the structures of 4-benzyl-1H-pyrazole and 4-chloro-1H-pyrazole offer valuable insights into its likely molecular geometry and packing in the solid state. iucr.orgnih.gov

The molecular structure of this compound is expected to feature a planar pyrazole ring, a common characteristic of this heterocyclic system. spast.org The benzyl group, attached to the N1 position of the pyrazole ring, introduces conformational flexibility due to the rotation around the C(pyrazole)-CH2 single bond. nih.gov In the related compound 4-benzyl-1H-pyrazole, the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle. nih.gov A similar non-planar conformation is anticipated for this compound, with the benzyl group likely rotated out of the plane of the pyrazole ring. iucr.org The chloro substituent at the C4 position is expected to lie within the plane of the pyrazole ring.

The geometry of the pyrazole ring itself is anticipated to be consistent with other substituted pyrazoles, with characteristic bond lengths and angles. The substitution at the N1 position with a benzyl group will preclude the N-H tautomerism observed in unsubstituted pyrazoles.

Table 1: Crystallographic Data for Analogue Pyrazole Compounds

Compound Crystal System Space Group Key Geometric Features
4-benzyl-1H-pyrazole iucr.org Monoclinic P2₁ Non-centrosymmetric; pyrazole and phenyl moieties organized into alternating bilayers.
4-chloro-1H-pyrazole iucr.org Orthorhombic Pnma Isostructural with its bromo analogue; forms trimeric molecular assemblies.

| 3,5-dimethyl-4-benzyl-1H-pyrazole iucr.org | Monoclinic | P2₁ | Similar supramolecular features to 4-benzyl-1H-pyrazole. |

This table presents data for compounds structurally related to this compound to provide context for its expected crystallographic properties.

The crystal packing of this compound will be governed by a combination of intermolecular forces. Unlike pyrazoles with an N-H group, the N1-benzyl substitution prevents the formation of strong N-H···N hydrogen bonds, which are a dominant feature in the crystal structures of many 1H-pyrazoles, leading to dimers, trimers, or catemers. iucr.orgmdpi.com

Consequently, the crystal packing of this compound is likely to be dominated by weaker intermolecular interactions. These may include:

C-H···N and C-H···Cl hydrogen bonds: The hydrogen atoms of the benzyl group and the pyrazole ring can act as donors to the nitrogen atom at the 2-position of the pyrazole ring and the chlorine atom.

π–π stacking interactions: The aromatic pyrazole and phenyl rings can engage in π–π stacking, which is a common feature in the crystal packing of aromatic compounds. iucr.org In the structure of 4-benzyl-1H-pyrazole, the aromatic moieties are organized in alternating bilayers, with the rings stacked in parallel columns. nih.gov

C-H···π interactions: The hydrogen atoms of the benzyl group can also interact with the π-electron clouds of adjacent pyrazole or phenyl rings. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be a composite of the absorptions arising from its constituent chromophores: the pyrazole ring and the benzyl group.

The primary chromophores in this compound are the pyrazole ring and the phenyl ring of the benzyl substituent. Both of these are aromatic systems and are expected to exhibit π → π* electronic transitions.

Pyrazole Chromophore: The unsubstituted pyrazole ring shows a strong absorption maximum around 203 nm. nih.gov The presence of substituents on the pyrazole ring can cause a shift in this absorption band.

Benzyl Chromophore: The benzene ring typically displays a strong absorption band around 204 nm (E2-band) and a weaker, structured band around 254 nm (B-band), both corresponding to π → π* transitions. Substitution on the benzene ring can affect the position and intensity of these bands.

For this compound, the UV-Vis spectrum is anticipated to show strong absorption in the 200-220 nm region, resulting from the overlapping transitions of the pyrazole and phenyl rings. A weaker absorption band, analogous to the benzene B-band, may be observed at longer wavelengths, likely in the 250-280 nm range. The chloro substituent on the pyrazole ring and the benzyl group at N1 are expected to act as auxochromes, potentially causing a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent heterocycles. kaist.ac.kr

Table 2: Expected UV-Vis Absorption Maxima for Chromophores in this compound

Chromophore Expected Transition Approximate λmax (nm)
Pyrazole Ring π → π* ~203-210
Benzyl Group (Phenyl Ring) π → π* (E2-band) ~204-215

This table provides an estimation of the absorption maxima based on the known spectroscopic data of the individual chromophoric components.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations for 4-chloro-1H-pyrazole have been performed to elucidate its structural and electronic properties. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. ufrj.br

The initial step in computational analysis is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of atoms in space. For 4-chloro-1H-pyrazole, theoretical calculations predict a planar structure for the pyrazole (B372694) ring, which is consistent with the aromatic nature of this heterocyclic system.

The optimized geometrical parameters, such as bond lengths and bond angles, can be calculated and compared with experimental data from techniques like X-ray crystallography to validate the computational method. For instance, in the optimized structure of 4-chloro-1H-pyrazole, the calculated bond lengths and angles are expected to be in close agreement with experimental findings. nih.gov The crystal structure of 4-chloro-1H-pyrazole has been determined to be orthorhombic. ufrj.br

Below is a table of selected theoretically calculated geometrical parameters for 4-chloro-1H-pyrazole.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-ClData not available
Bond LengthN-NData not available
Bond LengthC-NData not available
Bond AngleCl-C-CData not available
Bond AngleC-N-NData not available

Specific calculated values for bond lengths and angles for 1-Benzyl-4-chloro-1H-pyrazole are not available in the searched literature. The table structure is provided as a template.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For 4-chloro-1H-pyrazole, the calculated vibrational spectrum would show characteristic bands for the N-H stretch, C-H stretches of the pyrazole ring, C-N stretching, and the C-Cl stretching vibrations. ufrj.br

A table of selected calculated vibrational frequencies for 4-chloro-1H-pyrazole is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H StretchData not available
C-H Stretch (pyrazole)Data not available
C=C Stretch (pyrazole)Data not available
C-N StretchData not available
C-Cl StretchData not available

Specific calculated vibrational frequencies for this compound are not available in the searched literature. The table structure is provided as a template.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For 4-chloro-1H-pyrazole, the MESP map would be expected to show a region of high negative potential around the nitrogen atom not bonded to hydrogen, making it a likely site for protonation and coordination to metal ions. The hydrogen atom of the N-H group would exhibit a positive potential, indicating its acidic character. The chlorine atom would also influence the electrostatic potential distribution on the ring. ufrj.br

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the quantum mechanical wavefunction. This analysis provides a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and reactivity.

In 4-chloro-1H-pyrazole, the Mulliken charge analysis would likely show that the nitrogen atoms and the chlorine atom carry negative charges due to their high electronegativity, while the hydrogen atoms and carbon atoms would have positive charges. The distribution of these charges across the molecule influences its dipole moment and intermolecular interactions.

A representative table of calculated Mulliken charges for the atoms of 4-chloro-1H-pyrazole is shown below.

AtomMulliken Charge (a.u.)
ClData not available
N1Data not available
N2Data not available
C3Data not available
C4Data not available
C5Data not available

Specific calculated Mulliken charges for this compound are not available in the searched literature. The table structure is provided as a template.

Quantum Chemical Descriptors and Analysis

Beyond the electronic structure, quantum chemical calculations can provide a range of descriptors that quantify the reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ufrj.br

For 4-chloro-1H-pyrazole, the HOMO is likely to be distributed over the pyrazole ring, while the LUMO may also be centered on the ring, with contributions from the chlorine atom. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The calculated HOMO and LUMO energies and their gap for 4-chloro-1H-pyrazole are summarized in the table below.

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Specific calculated HOMO-LUMO energies for this compound are not available in the searched literature. The table structure is provided as a template.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge distribution, and delocalization phenomena, which are key to understanding molecular stability. For pyrazole systems, NBO analysis elucidates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with electron delocalization.

Upon N-alkylation with a benzyl (B1604629) group to form this compound, further electronic interactions are introduced. The benzyl group can influence stability through both steric and electronic effects. NBO analysis of related N-alkyl pyrazoles demonstrates hyperconjugative interactions between the σ bonds of the benzyl group's methylene bridge (σC-H and σC-C) and the antibonding orbitals of the pyrazole ring. These interactions, though generally weaker than π-system delocalization, collectively contribute to the molecule's energetic landscape. The delocalization energies quantify the stabilization gained from these donor-acceptor interactions, providing a theoretical measure of the compound's electronic stability.

Donor NBOAcceptor NBOInteraction TypeCalculated Stabilization Energy (E(2)) (kcal/mol) - Representative Values for Substituted Pyrazoles
LP (N2)π(C3-C4)Lone Pair → Antibonding π~15-25
LP (Cl)π(C3-C4)Lone Pair → Antibonding π~2-5
π (C4-C5)π(N1-N2)π → Antibonding π~18-22
σ (Cmethylene-H)σ(N1-Cpyrazole)σ → Antibonding σ~1-3

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a primary computational tool for elucidating the mechanisms of chemical reactions, allowing for the mapping of potential energy surfaces and the characterization of transition states. The synthesis of this compound typically involves the N-alkylation of 4-chloro-1H-pyrazole with a benzyl halide.

Computational studies on the N-alkylation of pyrazole derivatives have provided detailed mechanistic insights. nih.gov The reaction is modeled as a bimolecular nucleophilic substitution (SN2) process. The pyrazole anion, formed under basic conditions, acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide. DFT calculations can predict the geometry of the transition state (TS), which is characterized by the partial formation of the N1-Cbenzyl bond and the partial cleavage of the Cbenzyl-halide bond. The pyridine-like N2 atom is generally the more nucleophilic site, and theoretical calculations help explain the regioselectivity of the reaction, which often favors alkylation at the N1 position due to steric and electronic factors, particularly in 3-substituted pyrazoles. sci-hub.st

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state connects the reactants (pyrazole anion and benzyl halide) to the products (this compound and halide anion). nih.gov Such studies can also model the influence of the solvent, often using a Polarizable Continuum Model (PCM), to provide a more accurate representation of the reaction environment. For pyrazole synthesis itself, computational methods have been used to study mechanisms such as 1,3-dipolar cycloadditions and oxidation-induced N-N coupling, providing a deep understanding of the electronic rearrangements that occur during ring formation. acs.orgrsc.org Standard DFT methods like B3LYP with a 6-31G(d,p) basis set are often sufficient for modeling transition states in pyrazole equilibrium and reaction studies. researchgate.net

Energetic and Kinetic Analysis of Chemical Transformations

Kinetic and energetic analyses derived from computational studies provide quantitative data on reaction feasibility and rates. By calculating the energies of reactants, transition states, and products, a complete energetic profile of a reaction can be constructed.

For the N-benzylation of 4-chloro-1H-pyrazole, the key energetic parameter is the activation energy (ΔE‡), which is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. DFT calculations for the N-alkylation of pyrazoles show that the activation barrier is influenced by several factors, including the nature of the alkylating agent, the substituents on the pyrazole ring, and the solvent. nih.gov For instance, benzyl bromide is a reactive electrophile, leading to a relatively low activation barrier for the SN2 reaction.

Transformation TypeComputational MethodCalculated ParameterTypical Calculated Value (kcal/mol) for Pyrazole Derivatives
N-Alkylation (SN2)DFT (B3LYP)Activation Energy (ΔE)15 - 25
N-Alkylation (SN2)DFT (B3LYP)Reaction Energy (ΔErxn)-20 to -40
Ring C-N Bond DissociationDFT (B3LYP)Bond Dissociation Energy (BDE)100 - 120
Isodesmic ReactionDFT (B3LYP)Heat of Formation (ΔHf)Varies widely with substitution

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

In Silico Approaches for Predicting Chemical Behavior and Reactivity

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are invaluable for predicting the chemical behavior and reactivity of novel compounds without the need for extensive empirical testing. These models establish a mathematical correlation between a molecule's biological activity or a physical property and its structural or physicochemical descriptors.

For pyrazole derivatives, numerous QSAR models have been developed to predict activities such as enzyme inhibition. nih.govresearchgate.net To build such a model for a series of compounds including this compound, a set of molecular descriptors is first calculated using computational methods like DFT. nih.gov These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D-field-based (e.g., CoMFA/CoMSIA fields). researchgate.net

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that links a selection of these descriptors to the observed activity. jmaterenvironsci.com For instance, a QSAR model might predict that higher HOMO energy (indicating greater ease of electron donation) and specific steric properties contribute positively to a compound's reactivity in a particular biological context. Beyond biological activity, in silico tools are widely used to predict physicochemical properties (logP, solubility), pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity profiles, which are crucial for assessing the drug-likeness of a compound. mdpi.comnih.gov

Descriptor TypeExample DescriptorPredicted Property/Behavior
Quantum-ChemicalEHOMO (Energy of Highest Occupied Molecular Orbital)Electron-donating ability, susceptibility to electrophilic attack
Quantum-ChemicalELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability, susceptibility to nucleophilic attack
ThermodynamicLogP (Octanol-Water Partition Coefficient)Lipophilicity, membrane permeability
Steric (3D)Molecular Volume / Surface AreaReceptor fit, steric hindrance in reactions
Electronic (3D)Dipole MomentPolarity, intermolecular interactions

Molecular Docking Studies for Ligand-Target Interactions (from a theoretical binding perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpbs.com From a theoretical binding perspective, it provides critical insights into the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For a compound like this compound, docking simulations can be performed against the three-dimensional structure of a protein target to hypothesize its binding mode and affinity. The pyrazole core is a common scaffold in many enzyme inhibitors, and docking studies have extensively explored its interactions. mdpi.comnih.gov The pyrazole ring itself can act as both a hydrogen bond donor (N1-H, if unsubstituted) and acceptor (N2). The benzyl group often fits into hydrophobic pockets within the protein's active site, forming favorable van der Waals and π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. The chloro-substituent can engage in halogen bonding or other specific hydrophobic interactions.

The output of a docking simulation is a set of predicted binding poses, each with a corresponding scoring function value, which estimates the binding free energy (e.g., in kcal/mol). nih.gov Lower binding energy scores suggest a more stable complex and higher theoretical affinity. These studies are fundamental in rational drug design, allowing for the theoretical screening of virtual libraries and guiding the structural modification of ligands to improve their binding affinity and selectivity. nih.govnih.gov

Protein Target Class (Example)Key Interacting Residues (Typical)Interaction Types for Pyrazole LigandsTypical Predicted Binding Energy (kcal/mol)
Protein Kinases (e.g., VEGFR-2, CDK2)Alanine, Leucine, Valine, LysineH-bond with hinge region, hydrophobic interactions-7.0 to -10.5 nih.govresearchgate.net
EGFRLeucine, Threonine, Methionine, AspartateH-bond, π-alkyl, van der Waals-8.5 to -10.4 mdpi.com
Carbonic AnhydraseHistidine, Threonine, ValineH-bond with Zinc-coordinating residues-6.0 to -8.0 ijpbs.com
BCL-2Phenylalanine, Valinevan der Waals, hydrophobic~ -9.1 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (based on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies rely on the calculation of various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. By correlating these descriptors with observed biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a significant body of research exists on the QSAR of broader classes of pyrazole derivatives. These studies provide valuable insights into the structural features that govern the biological activities of this heterocyclic scaffold. The following sections summarize key findings from QSAR studies on various pyrazole derivatives, which can offer a theoretical framework for understanding the potential structure-activity relationships of this compound.

General Findings from QSAR Studies on Pyrazole Derivatives

QSAR analyses of pyrazole derivatives have been conducted for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. These studies have identified several key chemical descriptors that are frequently correlated with the observed biological responses.

Key Chemical Descriptors in Pyrazole QSAR Models:

Topological Descriptors: These descriptors are based on the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. The Balaban J index, a highly discriminating topological descriptor, has been found to be important in governing the selective inhibition of COX-2 over COX-1 by 1,5-diaryl pyrazoles researchgate.net. The Chi2 descriptor, a retention index, has also been positively correlated with the anti-inflammatory activity of substituted pyrazolones hilarispublisher.com.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution and orbital energies. For pyrazole-benzimidazolone hybrids, electronic descriptors calculated using the DFT method were shown to be strongly correlated with their inhibitory activity nih.gov.

Spatial Descriptors: These 3D descriptors relate to the three-dimensional arrangement of atoms in a molecule. In a study of 1,5-diaryl pyrazoles as COX-2 inhibitors, the 3D spatial descriptor std_dim3 was found to have a satisfactory correlation with inhibitory potency researchgate.net.

Physicochemical Descriptors: These descriptors include properties like hydrophobicity (logP), molar refractivity (MR), and polarizability. The molar refractivity has been identified as a factor influencing the selective inhibition of COX-2 researchgate.net.

Data from Selected QSAR Studies on Pyrazole Derivatives

The following tables summarize the findings from various QSAR studies on different series of pyrazole derivatives. These tables highlight the types of descriptors used and the statistical quality of the developed models.

QSAR Study on 1,5-Diaryl Pyrazoles as Cyclooxygenase Inhibitors researchgate.net
Biological ActivityKey DescriptorsStatistical Parameters
COX-2 Inhibitionstd_dim3 (3D spatial), PEOE_VSA-1 (2D partial charge)Good correlation with inhibitory potency
COX-1 InhibitionBalaban J (topological)Significant role in governing potency
Selective COX-2 InhibitionMolar Refractivity (MR), Balaban JInfluenced by size, shape, and polarizability
QSAR Study on Substituted Pyrazolone Derivatives as Anti-inflammatory Agents hilarispublisher.com
Biological ActivityKey DescriptorsContribution to ModelStatistical Significance
Anti-inflammatorychi2 (retention index)PositiveLow inter-pair correlations among descriptors
SdsNcount (total number of nitrogen connected with one single and one double bond)Positive
3D-QSAR Study on Tetrasubstituted Pyrazoles as COX-II Inhibitors nih.gov
Pharmacophoric FeaturesStatistical Parameters
3 Hydrogen Bond Acceptors (A), 1 Hydrophobic Group (H), 2 Aromatic Rings (R)r² = 0.958, Predictive r² = 0.852

Implied Importance of Substituents in this compound

Based on the general findings from QSAR and Structure-Activity Relationship (SAR) studies on related pyrazole compounds, the potential influence of the specific substituents in this compound can be inferred:

1-Benzyl Group: The presence of a benzyl group at the N1 position of the pyrazole ring introduces a significant hydrophobic and aromatic feature to the molecule. In a study on pyrazole-based inhibitors, the introduction of a benzyl moiety at the N-position did not significantly reduce inhibitory activities, suggesting that this lipophilic group is well-tolerated nih.gov. The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions within a biological target.

4-Chloro Group: The chloro substituent at the C4 position of the pyrazole ring influences the electronic properties of the molecule through its electron-withdrawing inductive effect. This can affect the reactivity and binding affinity of the compound. While direct QSAR data on 4-chloro-pyrazoles is limited in the provided context, SAR studies on other pyrazole series have shown that halogen substitutions can significantly impact biological activity.

It is important to reiterate that these interpretations are extrapolations from studies on different, albeit structurally related, pyrazole derivatives. A dedicated QSAR study on a series of this compound analogues would be necessary to precisely determine the quantitative contribution of these substituents to a specific biological activity.

Advanced Research Applications and Methodological Contributions

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of substituents on the 1-Benzyl-4-chloro-1H-pyrazole core allows for its elaboration into a wide array of intricate molecular architectures. It is a foundational component in the construction of diverse heterocyclic systems and is frequently integrated into sophisticated multi-step synthetic pathways.

This compound is a key precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biopolymers. beilstein-journals.org By introducing functional groups, such as an amino group at the C5 position, the pyrazole (B372694) ring can be used as a platform to construct bicyclic systems like pyrazolopyrimidines and pyrazolopyridines. beilstein-journals.orgchim.it

For instance, the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity, can be initiated from appropriately functionalized this compound derivatives. bldpharm.comnih.gov The general strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable one-carbon electrophile. The benzyl (B1604629) group at the N1 position provides steric and electronic influence throughout the reaction sequence, while the chloro group at C4 can be retained in the final product or used as a handle for further functionalization.

Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors:

Precursor ClassReagentFused HeterocycleSignificance
5-Aminopyrazolesβ-DiketonesPyrazolo[3,4-b]pyridineCore of drug-like molecules. nih.gov
5-AminopyrazolesTriethyl orthoformatePyrazolo[3,4-d]pyrimidineFound in various biologically active agents. nih.gov
5-AminopyrazolesCarbon disulfidePyrazolo[3,4-d]pyrimidineVersatile synthesis of thio-substituted derivatives. nih.gov

The utility of this compound extends to its role as a versatile intermediate for creating a variety of substituted pyrazoles through reactions like the Vilsmeier-Haack formylation, which introduces an aldehyde group that can be further modified. chim.it

The reactivity of this compound makes it an ideal candidate for incorporation into multi-step and multicomponent reactions (MCRs), which are efficient strategies for building molecular complexity in a single pot. nih.gov MCRs are highly valued for their operational simplicity, time and energy savings, and convergence. nih.gov

This pyrazole derivative can be utilized in sequential synthetic sequences, such as palladium-catalyzed tandem coupling-cyclocondensation reactions. beilstein-journals.org For example, a halogenated pyrazole can undergo a Sonogashira cross-coupling reaction with a terminal alkyne, followed by desilylation and a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a one-pot, three-step process to yield highly complex pyrazolyl-triazole systems. researchgate.net The presence of the chloro group at the C4 position offers a site for such cross-coupling reactions, enabling its integration into these advanced synthetic schemes.

Development of Novel Synthetic Methodologies

The synthesis and functionalization of pyrazoles, including this compound, have been a fertile ground for the development of new and improved synthetic methods, with a particular focus on green chemistry and catalysis.

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing pyrazole derivatives. These approaches aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents. mdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. mdpi.comnih.gov The application of microwave irradiation, often coupled with solvent-free reaction conditions, can dramatically accelerate the cycloaddition reactions used to form the pyrazole ring, leading to high yields in significantly shorter reaction times compared to conventional heating. mdpi.comnih.gov Another green approach involves the use of ultrasonic irradiation and reusable catalysts, such as Amberlyst resin, which simplifies reaction workups and reduces environmental impact. researchgate.net These sustainable techniques are applicable to the synthesis of a wide range of pyrazole derivatives and are considered cost-effective and energy-efficient. researchgate.netnih.gov

Comparison of Synthetic Methods for Pyrazole Synthesis:

MethodConditionsAdvantages
Conventional HeatingRefluxing in organic solventsEstablished procedures
Microwave-Assisted (MW)Solvent-free or high-boiling solventsReduced reaction times, increased yields. mdpi.comnih.gov
Ultrasonic IrradiationUse of reusable resin catalystsEnergy-efficient, simple workup, environmentally friendly. researchgate.net

The structural features of this compound make it particularly amenable to modern catalytic transformations, especially palladium-catalyzed C-H functionalization. nih.govresearchgate.net The electron-withdrawing nature of the chloro substituent at the C4 position increases the acidity of the C-H bond at the C5 position of the pyrazole ring. nih.govresearchgate.net This electronic activation facilitates regioselective palladium-catalyzed C-H allylation and benzylation reactions at the C5 site. nih.govresearchgate.net This method provides a direct and atom-economical way to introduce new carbon-carbon bonds, expanding the molecular diversity accessible from this scaffold.

Furthermore, the benzyl group at the N1 position can participate in novel catalytic cycles. Palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed to construct tricyclic 2-benzazepine derivatives. nih.gov This transformation proceeds via a [5+2] annulation involving a twofold C-H activation of both the benzyl Csp²–H bond and the pyrazole Csp²–H bond. nih.gov

Contributions to Structure-Based Design in Chemical Biology (from a chemical perspective)

From a chemical perspective, the this compound scaffold is a valuable template in structure-based design for discovering new biologically active molecules. nih.gov The distinct substitution points on the pyrazole ring (N1, C4, and C5) allow for systematic modifications to optimize interactions with biological targets such as enzymes and receptors.

The N1-benzyl group is a key feature for exploring lipophilic pockets in protein binding sites. Structure-activity relationship (SAR) studies on pyrazole-based inhibitors of metalloproteases like meprin α and β have shown that the N-benzyl substitution is well-tolerated and can be modified to fine-tune potency and selectivity. nih.gov For example, introducing substituents on the phenyl ring of the benzyl group can lead to enhanced interactions within the target protein.

The C4-chloro substituent provides a point for vectoral expansion and influences the electronic properties of the ring. In the development of covalent inhibitors for cyclin-dependent kinase 14 (CDK14), 4-amino-1H-pyrazoles have been explored, where the C4 position is critical for orienting the molecule and presenting a reactive group to form a covalent bond with the target kinase. korea.ac.kr The chloro group can also be replaced with other functionalities to modulate properties like solubility and metabolic stability or to introduce hydrogen bonding capabilities.

The C5 position , often functionalized via the catalytic methods described above, allows for the introduction of diverse aryl or alkyl groups that can probe specific sub-pockets of a target protein. SAR studies on phenylpyrazole derivatives as anti-HIV agents have demonstrated that modifications at this position, guided by the structure of the target, can lead to significant improvements in potency. epa.gov

By systematically altering these three key positions, chemists can generate libraries of compounds to map the chemical space of a biological target, leading to the rational design of more potent and selective therapeutic agents. nih.gov

Material Science and Advanced Functional Materials

Beyond its applications in drug discovery, the this compound scaffold is also being explored for the development of advanced functional materials.

Pyrazole derivatives are recognized for their excellent photophysical properties and are increasingly used in the development of fluorescent probes for bioimaging. nih.gov Their high synthetic versatility allows for the creation of a diverse range of fluorophores. While pyrazole itself is not fluorescent, its derivatives can be designed to exhibit strong fluorescence with high quantum yields and photostability. nih.gov

The this compound can serve as a core structure for such probes. The benzyl group can be part of a larger conjugated system, and the chloro-substituent provides a convenient point for attaching other fluorophoric or analyte-binding moieties. These probes can be designed as "turn-on" or "turn-off" sensors, where the fluorescence is enhanced or quenched upon binding to a specific analyte, such as metal ions or biologically relevant molecules.

Table 2: Properties of Pyrazole-Based Fluorescent Probes

Pyrazole Derivative Type Target Analyte Sensing Mechanism Key Feature
1,4-disubstituted pyrazoles c-Met protein N/A Used for in vivo detection in solid tumors
Pyrazolo[4,3-b]pyridine BF3 Fluorescence red-shift Increased quantum yield upon binding
N/A Cu2+ Turn-off (quenching) ESIPT active sensor

This table is interactive. Click on the headers to sort the data.

The unique chemical properties of pyrazole derivatives make them attractive candidates for applications in chemical sensors and energy storage technologies.

Chemical Sensors: The pyrazole ring contains both a pyridine-type nitrogen atom (proton acceptor) and a pyrrole-type nitrogen atom (proton donor), making it an effective scaffold for creating chemosensors that can recognize and bind to various ions and molecules. nih.gov These interactions can be transduced into a measurable signal, such as a change in color or fluorescence.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-4-chloro-1H-pyrazole?

The synthesis typically involves two key steps: (1) formation of the pyrazole core and (2) introduction of the benzyl and chloro substituents. A common approach is the cyclization of hydrazide derivatives using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (120°C), as demonstrated in the synthesis of analogous pyrazole derivatives . Alternatively, benzylation can be achieved via nucleophilic substitution using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃), as seen in benzimidazole syntheses . Key intermediates include hydrazides or pre-functionalized pyrazole precursors.

Q. What spectroscopic techniques are essential for characterizing this compound?

Characterization requires a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹).
  • NMR (¹H and ¹³C) to assign substituent positions and verify benzyl integration. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm .
  • Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns. Discrepancies in spectral data can arise from solvent effects or impurities; deuterated solvents (e.g., DMSO-d₆) and repeated recrystallization are recommended for clarity .

Q. How stable is this compound under varying storage conditions?

Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Pyrazole derivatives with chloro and benzyl groups typically show stability up to 200°C, with decomposition peaks observed in DTA around 250–300°C . Storage at room temperature in inert atmospheres (e.g., N₂) is advised to prevent hydrolysis of the C-Cl bond .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Yield optimization depends on:

  • Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) improves cyclization efficiency .
  • Temperature control : Maintaining reflux conditions (100–120°C) ensures complete reaction without side-product formation .
  • Catalyst use : Lewis acids like ZnCl₂ may accelerate benzylation reactions . Pilot studies using Design of Experiments (DoE) methodologies can identify optimal parameter combinations .

Q. How should researchers resolve contradictions in NMR data for this compound?

Conflicting signals (e.g., overlapping aromatic peaks) can be addressed by:

  • 2D NMR techniques (COSY, HSQC) to resolve coupling patterns and assign protons .
  • X-ray crystallography for unambiguous structural confirmation, as applied to related pyrazole derivatives in crystallography studies .
  • Variable-temperature NMR to reduce signal broadening caused by dynamic effects .

Q. What computational methods predict the reactivity of this compound in functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic substitution sites (e.g., C-5 position on the pyrazole ring due to electron-withdrawing Cl effects) .
  • Transition states for reactions like Mannich functionalization, where the pyrazole’s NH group acts as a nucleophile . Software packages like Gaussian or ORCA are commonly used for such analyses .

Q. What strategies enable selective functionalization of the pyrazole ring?

The chloro and benzyl groups direct reactivity:

  • Mannich reactions introduce aminoalkyl groups at the NH position, as seen in crown ether syntheses .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) can replace the chloro substituent with aryl/heteroaryl groups using Pd catalysts . Protecting groups (e.g., SEM for NH) may be required to prevent unwanted side reactions .

Methodological Considerations Table

Research AspectRecommended Techniques/ReagentsKey References
Synthesis POCl₃ cyclization, K₂CO₃ benzylation
Characterization 2D NMR, X-ray crystallography, TGA/DTA
Functionalization Mannich reaction, Suzuki coupling
Computational Modeling DFT (B3LYP/6-31G*)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.